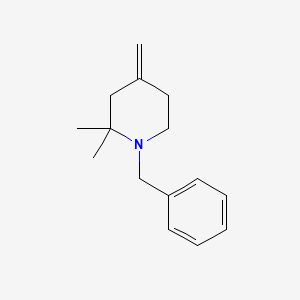

1-Benzyl-2,2-dimethyl-4-methylene-piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21N |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

1-benzyl-2,2-dimethyl-4-methylidenepiperidine |

InChI |

InChI=1S/C15H21N/c1-13-9-10-16(15(2,3)11-13)12-14-7-5-4-6-8-14/h4-8H,1,9-12H2,2-3H3 |

InChI Key |

XZWCBUIYNZBWGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C)CCN1CC2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine

The following technical guide details the synthesis of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine , a sterically demanding piperidine scaffold often employed in the development of neurokinin antagonists, calcium channel blockers, and acetylcholinesterase inhibitors.

Executive Summary

Target Molecule: 1-Benzyl-2,2-dimethyl-4-methylene-piperidine Core Scaffold: 2,2-dimethylpiperidine Key Functional Handle: Exocyclic 4-methylene group Primary Application: Drug discovery intermediate for installing diverse functionalities at the C4 position via hydroboration, oxidative cleavage, or cyclopropanation.

This guide prioritizes a convergent heterocycle formation strategy followed by a late-stage Wittig olefination . The 2,2-dimethyl substitution pattern introduces significant steric bulk, requiring specific cyclization protocols (modified Mannich/Michael cascade) rather than standard dieckmann condensations used for unsubstituted piperidines.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the sterically hindered 2,2-dimethylpiperidine core before installing the exocyclic alkene. The retrosynthetic logic flows backwards from the alkene to a piperidone intermediate, which is assembled from acyclic precursors via a cascade reaction.

Strategic Disconnection

-

C=C Bond Formation: The exocyclic methylene is installed via Wittig olefination . This is preferred over Peterson olefination or Tebbe reagents due to the compatibility of the Wittig ylide with the N-benzyl amine and the steric environment of the adjacent gem-dimethyl group.

-

Heterocycle Construction: The 2,2-dimethylpiperidin-4-one core is formed via a Mannich-Michael Cascade . This involves the condensation of mesityl oxide (providing the gem-dimethyl moiety) with formaldehyde and benzylamine. This route is superior to the alkylation of 4-piperidone, which cannot regioselectively introduce the gem-dimethyl group.

Figure 1: Retrosynthetic strategy leveraging a Mannich/Michael cascade for the hindered core.

Part 2: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one

The construction of the piperidone ring is the most critical step. We utilize a "one-pot" cascade reaction where the in situ generated Mannich base undergoes intramolecular Michael addition.

Reaction Mechanism (Causality)

-

Mannich Reaction: Benzylamine condenses with formaldehyde and the acidic

-methyl group of mesityl oxide (4-methyl-3-penten-2-one). -

Michael Cyclization: The resulting secondary amine attacks the

-carbon of the enone. The gem-dimethyl group on the enone makes this step sterically slow, requiring thermal driving force (reflux).

Experimental Protocol

Reagents:

-

Mesityl Oxide (4-methyl-3-penten-2-one): 1.0 equiv

-

Benzylamine: 1.0 equiv

-

Paraformaldehyde: 1.1 equiv (as formaldehyde source)

-

Conc. HCl: Catalyst (0.05 equiv)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Mixing: Charge the flask with Benzylamine (10.7 g, 100 mmol) and Ethanol (100 mL).

-

Formaldehyde Addition: Add Paraformaldehyde (3.3 g, 110 mmol) in one portion. Stir at room temperature for 30 minutes to allow partial depolymerization and imine formation.

-

Mesityl Oxide Addition: Add Mesityl Oxide (9.8 g, 100 mmol) followed by catalytic Conc. HCl (0.5 mL).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 16–24 hours. Note: The long reaction time is necessary to overcome the steric barrier of the gem-dimethyl Michael addition.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Dilute the residue with Ethyl Acetate (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: The crude oil is purified via vacuum distillation (bp ~140-145°C at 0.5 mmHg) or flash column chromatography (Hexanes/EtOAc 9:1) to yield the ketone as a pale yellow oil.

Yield Expectation: 60–75%[3]

Part 3: Wittig Olefination

Converting the ketone to the exocyclic methylene group requires a strong base to generate the phosphonium ylide. Potassium tert-butoxide (KOtBu) is selected over n-Butyllithium (nBuLi) because it is less nucleophilic (reducing side reactions with the amine) and easier to handle.

Experimental Protocol

Reagents:

-

Methyltriphenylphosphonium bromide (MePPh₃Br): 1.2 equiv

-

Potassium tert-butoxide (KOtBu): 1.3 equiv

-

Tetrahydrofuran (THF): Anhydrous, inhibitor-free

-

1-Benzyl-2,2-dimethylpiperidin-4-one (from Part 2): 1.0 equiv

Step-by-Step Methodology:

-

Ylide Formation:

-

Flame-dry a 250 mL three-neck flask and cool under nitrogen.

-

Add MePPh₃Br (1.2 equiv) and anhydrous THF (10 mL/g of salt).

-

Cool the suspension to 0°C in an ice bath.

-

Add KOtBu (1.3 equiv) portion-wise. The suspension will turn bright yellow, indicating the formation of the ylide (Ph₃P=CH₂).

-

Stir at 0°C for 45 minutes.

-

-

Addition of Ketone:

-

Dissolve 1-Benzyl-2,2-dimethylpiperidin-4-one (1.0 equiv) in a minimum amount of anhydrous THF.

-

Add the ketone solution dropwise to the ylide suspension at 0°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc) for the disappearance of the ketone spot.

-

-

Workup:

-

Quench the reaction by careful addition of saturated NH₄Cl solution.

-

Extract with Diethyl Ether (3 x). Note: Ether is preferred here to precipitate Triphenylphosphine oxide (TPPO).

-

Combine organics, wash with Brine, and dry over MgSO₄.

-

-

Purification:

-

Concentrate the filtrate. A significant amount of solid TPPO will precipitate; filter this off before column chromatography.

-

Purify the residue on silica gel (eluent: Hexanes/EtOAc 95:5 + 1% Triethylamine). The amine product is sensitive to acidic silica; triethylamine prevents streaking.

-

Yield Expectation: 80–90%

Part 4: Characterization & Data Validation

The successful synthesis is validated by the distinct NMR signatures of the gem-dimethyl group and the exocyclic alkene.

Data Table: Key NMR Signals (CDCl₃)

| Position | Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| C2-Me | Methyl | 1.10 – 1.20 | Singlet (s) | 6H | Characteristic gem-dimethyl singlet |

| N-CH₂-Ph | Benzylic | 3.50 – 3.60 | Singlet (s) | 2H | Confirming N-benzyl integrity |

| C4=CH₂ | Alkene | 4.65 – 4.75 | Broad Singlet | 2H | Critical Proof of Olefination |

| Ar-H | Phenyl | 7.20 – 7.40 | Multiplet (m) | 5H | Aromatic protons |

Workflow Diagram

Figure 2: Sequential reaction workflow from acyclic precursors to the final methylene piperidine.

Part 5: Troubleshooting & Optimization

-

Low Yield in Cyclization: If the Mannich/Michael cascade yield is low (<50%), ensure the Ethanol is absolute. Water generated during imine formation is tolerated, but excess water can hydrolyze the imine before the Mannich step occurs. Adding molecular sieves (4Å) can drive the equilibrium.

-

Incomplete Olefination: The 2,2-dimethyl group exerts steric pressure on the ring conformation. If the Wittig reaction stalls, switch to refluxing THF or use DMSO as a co-solvent to increase the reaction rate.

-

TPPO Removal: Triphenylphosphine oxide is difficult to remove from amine products. Trituration of the crude residue with cold hexanes (where the product is soluble, but TPPO is not) is an effective pre-purification step before chromatography.

References

-

Synthesis of 2,2-dimethyl-4-piperidones

-

Vartanyan, R. S., et al. "Synthesis and stereochemistry of 2,2-dimethyl-4-piperidones." Armianskii Khimicheskii Zhurnal, vol. 37, no. 12, 1984, pp. 724-729. 4

-

-

General Mannich/Michael Cascade Methodology

-

Wittig Reaction on Piperidones

-

Patent Reference for 2,2-dimethylpiperidine synthesis

-

European Patent Office, EP 3666757 A1, "Process for preparing a piperidin-4-one", 2018. 4

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis - chemicalbook [chemicalbook.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 9. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

chemical properties of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine

As a Senior Application Scientist, I approach the synthesis and utilization of complex pharmaceutical building blocks not merely as a sequence of reactions, but as a carefully orchestrated manipulation of steric and electronic environments. The molecule 1-Benzyl-2,2-dimethyl-4-methylenepiperidine (CAS: 2830401-07-3) represents a highly specialized, sterically encumbered scaffold.

This in-depth technical guide dissects the chemical properties, structural causality, and field-proven synthetic protocols for this advanced intermediate, providing drug development professionals with a rigorous framework for its application.

Structural Profiling and Chemical Causality

The utility of a building block in medicinal chemistry is defined by its functional handles and its three-dimensional conformation. 1-Benzyl-2,2-dimethyl-4-methylenepiperidine integrates three distinct chemical domains, each engineered to solve specific synthetic or pharmacological challenges[1].

Quantitative Data Summary

| Property | Specification |

| Chemical Name | 1-Benzyl-2,2-dimethyl-4-methylenepiperidine |

| CAS Registry Number | 2830401-07-3 |

| Molecular Formula | C₁₅H₂₁N |

| Molecular Weight | 215.34 g/mol |

| Core Scaffold | Piperidine heterocycle |

The Gem-Dimethyl Effect (Steric Shielding)

Placing two methyl groups at the C2 position, adjacent to the basic nitrogen, introduces severe steric hindrance[2].

-

Conformational Locking: This steric bulk restricts the rotational freedom of the N-benzyl group and heavily biases the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions.

-

Metabolic Stability: Pharmacologically, gem-dimethylation at the alpha-position blocks cytochrome P450-mediated alpha-oxidation, a common metabolic liability that leads to toxic reactive metabolites in piperidine-based drugs.

The 4-Methylene Handle (Reactive Alkene)

The exocyclic double bond at the C4 position acts as a versatile electrophilic/nucleophilic handle. It is a prime substrate for [3+2] cycloadditions to form spiro-oxindoles, or for epoxidation—a critical step in synthesizing complex triazole antifungals analogous to efinaconazole[3][4].

Fig 1. Logical relationship of structural moieties and their chemical causality.

Synthesis Strategy: The Wittig Olefination

The standard entry point to 4-methylenepiperidines is the Wittig olefination of the corresponding N-protected 4-piperidone[5]. For our target, the precursor is 1-benzyl-2,2-dimethylpiperidin-4-one.

Mechanistic Causality & Troubleshooting

The conversion of the C4 ketone to a methylene group utilizes methyltriphenylphosphonium bromide and a strong base, typically potassium tert-butoxide (KOtBu). Why strict temperature control? The formation of the phosphorus ylide is highly exothermic. If the temperature exceeds 20 °C, the tert-butoxide anion can act as a nucleophile rather than a base, attacking the starting material to form an unwanted etherate byproduct[5]. By maintaining the reaction strictly between 10–20 °C and adding the base portion-wise, we kinetically favor ylide formation over nucleophilic substitution.

Fig 2. Mechanism of Wittig olefination for the synthesis of the target exocyclic alkene.

Downstream Derivatization: The Debenzylation Dilemma

To utilize the piperidine nitrogen in downstream drug synthesis, the N-benzyl group must be removed.

Why ACE-Cl over Pd/C? Catalytic hydrogenation (Pd/C, H₂) is the textbook method for N-debenzylation. However, in this specific scaffold, the C2 gem-dimethyl group creates a massive steric shield around the nitrogen lone pair, severely impeding the coordination of the substrate to the palladium surface. Furthermore, hydrogen gas poses a direct threat to the C4 exocyclic alkene, risking over-reduction to a simple methyl group.

The use of 1-chloroethyl chloroformate (ACE-Cl) bypasses both issues[6]. ACE-Cl selectively attacks the benzyl amine to form a carbamate intermediate, which is subsequently cleaved via methanolysis, leaving the exocyclic double bond entirely intact.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure high-fidelity execution in the lab.

Protocol A: Synthesis of 1-Benzyl-2,2-dimethyl-4-methylenepiperidine via Wittig Olefination

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous toluene under a nitrogen atmosphere. Cool the suspension to 10 °C.

-

Base Addition: Add potassium tert-butoxide (1.2 eq) in small portions over 30 minutes. Validation: The suspension will turn a distinct bright yellow, indicating the successful formation of the phosphorus ylide. Maintain stirring at 10–20 °C for 1 hour[5].

-

Ketone Addition: Dissolve 1-benzyl-2,2-dimethylpiperidin-4-one (1.0 eq) in anhydrous toluene and add dropwise to the ylide solution, ensuring the internal temperature does not exceed 20 °C.

-

Reaction Monitoring: Stir for 2 hours. Validation: Monitor via GC-MS or TLC (Hexane/EtOAc 8:2). The reaction is complete when the ketone peak is entirely consumed.

-

Workup: Quench the reaction with deionized water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Precipitate the triphenylphosphine oxide byproduct using cold hexanes and filter.

Protocol B: Selective N-Debenzylation via ACE-Cl

-

Carbamate Formation: Dissolve 1-benzyl-2,2-dimethyl-4-methylenepiperidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C. Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) dropwise.

-

Reflux: Heat the mixture to reflux for 2 hours. Validation: TLC will show the disappearance of the highly non-polar starting material and the appearance of the intermediate carbamate.

-

Solvent Swap: Cool the reaction and concentrate to dryness under reduced pressure to remove all traces of DCE and unreacted ACE-Cl.

-

Methanolysis: Dissolve the crude residue in anhydrous methanol and reflux for 1 hour[6].

-

Isolation: Concentrate the methanol. The resulting solid is 2,2-dimethyl-4-methylenepiperidine hydrochloride. Validation: ¹H-NMR will confirm the absence of aromatic benzyl protons (7.2–7.4 ppm) while retaining the exocyclic alkene protons (~4.8 ppm).

References

- BLD Pharm. "2830401-07-3 | 1-Benzyl-2,2-dimethyl-4-methylenepiperidine." bldpharm.com.

- BenchChem. "Technical Support Center: Synthesis of 4-Methylenepiperidine Hydrobromide." benchchem.com.

- BenchChem. "Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide in Organic Synthesis." benchchem.com.

- ResearchGate. "A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride." researchgate.net.

- Google Patents. "CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof." patents.google.com.

- European Patent Office. "EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE." googleapis.com.

Sources

- 1. 2830401-07-3|1-Benzyl-2,2-dimethyl-4-methylenepiperidine|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

1-Benzyl-2,2-dimethyl-4-methylene-piperidine CAS number 2830401-07-3

An In-Depth Technical Guide to 1-Benzyl-2,2-dimethyl-4-methylene-piperidine (CAS Number: 2830401-07-3)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While specific research on this molecule is emerging, this document synthesizes available data and draws upon established knowledge of structurally related compounds to provide a robust framework for its study and application.

Introduction: The Benzylpiperidine Scaffold

The benzylpiperidine motif is a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] This structural framework, which combines a piperidine ring with a benzyl group, offers a versatile platform for developing a wide range of pharmacologically active molecules.[1] Derivatives of benzylpiperidine have been extensively investigated for their potential as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease, as well as for their interactions with sigma and opioid receptors for pain management.[2][3][4][5][6] The introduction of a 4-methylene group and gem-dimethyl substitution at the 2-position, as seen in 1-Benzyl-2,2-dimethyl-4-methylene-piperidine, presents unique structural features that can influence its chemical reactivity and biological activity.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 1-Benzyl-2,2-dimethyl-4-methylene-piperidine is not yet widely published, its fundamental properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 2830401-07-3 | [7] |

| Molecular Formula | C₁₅H₂₁N | [7] |

| Molecular Weight | 215.34 g/mol | Calculated |

| Appearance | Likely a solid or oil | Inferred from similar compounds |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structural analysis |

Spectroscopic Characterization:

The structural elucidation of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine would rely on a combination of spectroscopic techniques. Predicted spectral data, based on the analysis of similar N-benzylpiperidine derivatives, are outlined below.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm)- Singlet for the benzylic methylene protons (~3.5 ppm)- Singlet for the exocyclic methylene protons (~4.7 ppm)- Signals for the piperidine ring protons- Singlet for the two methyl groups at the 2-position |

| ¹³C NMR | - Aromatic carbons of the benzyl group- Benzylic methylene carbon- Quaternary carbon at the 2-position- Methyl carbons- Exocyclic methylene carbons (sp² hybridized)- Piperidine ring carbons |

| IR Spectroscopy | - C-H stretching (aromatic and aliphatic)- C=C stretching (exocyclic methylene)- C-N stretching |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight- Characteristic fragmentation pattern including the loss of the benzyl group |

Synthesis and Chemical Reactivity

The synthesis of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route would likely depend on the availability of starting materials and the desired scale of production.

Proposed Synthetic Pathways

A plausible and efficient synthetic strategy would involve a multi-step process, likely culminating in the formation of the exocyclic methylene group via a Wittig reaction.

Diagram 1: Proposed Synthesis Workflow

Caption: A potential two-step synthesis of the target compound.

Experimental Protocol: Wittig Olefination

The introduction of the 4-methylene group is commonly achieved through a Wittig reaction on an N-protected 4-piperidone.[10][11][12]

-

Ylide Generation: To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere, a strong base such as potassium tert-butoxide is added portion-wise at a controlled temperature (e.g., 0-10 °C).[10] The mixture is stirred to allow for the formation of the phosphonium ylide.

-

Reaction with Piperidone: A solution of the precursor, 1-benzyl-2,2-dimethyl-4-piperidone, in the same anhydrous solvent is then added dropwise to the ylide solution.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Key Chemical Reactivity

The chemical reactivity of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine is dictated by the presence of the tertiary amine, the exocyclic double bond, and the aromatic benzyl group.

-

The Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule.

-

The Methylene Group: The exocyclic double bond is susceptible to a variety of addition reactions, including hydrogenation, hydroboration-oxidation, and ozonolysis, allowing for further functionalization at the 4-position.[11]

Potential Applications in Drug Discovery and Development

The structural motifs present in 1-Benzyl-2,2-dimethyl-4-methylene-piperidine suggest several promising avenues for investigation in drug discovery.

Acetylcholinesterase (AChE) Inhibition

The benzylpiperidine core is a well-established pharmacophore for AChE inhibitors, which are a primary therapeutic strategy for Alzheimer's disease.[3][4] The N-benzyl group is known to interact with the catalytic anionic site of the enzyme.[4]

Diagram 2: Acetylcholinesterase Inhibition Pathway

Caption: Mechanism of AChE inhibition to increase acetylcholine levels.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory potency of the compound against AChE can be determined using the well-established Ellman's method.[3]

-

Principle: This spectrophotometric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured over time.[3]

-

Procedure: The assay is typically performed in a microplate format. Varying concentrations of the test compound are incubated with AChE, followed by the addition of acetylthiocholine and DTNB to initiate the reaction.

-

Data Analysis: The rate of the reaction is determined by the change in absorbance. The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.[3]

Menin-MLL Inhibition

Recent research has highlighted the potential of piperidine-containing small molecules as inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a key driver in certain types of acute leukemia.[13][14][15][16] The piperidine scaffold can be optimized to mimic the key interactions of MLL with menin.[14][15]

Intermediate for Novel Therapeutics

The 4-methylenepiperidine moiety is a valuable building block in organic synthesis. For instance, it is a key intermediate in the synthesis of the antifungal agent Efinaconazole, where the piperidine nitrogen acts as a nucleophile to open an epoxide ring.[11][12]

Conclusion and Future Directions

1-Benzyl-2,2-dimethyl-4-methylene-piperidine represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry. Based on the extensive research on related benzylpiperidine and 4-methylenepiperidine derivatives, this compound is a strong candidate for investigation as a novel therapeutic agent, particularly in the areas of neurodegenerative diseases and oncology. Future research should focus on the efficient synthesis and thorough in vitro and in vivo characterization of its pharmacological and toxicological profiles to fully elucidate its therapeutic potential.

References

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

-

Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. MDPI. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. Available at: [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

-

New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available at: [Link]

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. MDPI. Available at: [Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. Available at: [Link]

-

High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. ACS Publications. Available at: [Link]

-

High-affinity small-molecule inhibitors of the menin-mixed lineage leukemia (MLL) interaction closely mimic a natural protein-protein interaction. PubMed. Available at: [Link]

-

Research progress in Menin-MLL interaction and its inhibitors in MLL-rearranged leukemia. Shanghai Jiao Tong University School of Medicine. Available at: [Link]

-

Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. PubMed Central. Available at: [Link]

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. PubMed Central. Available at: [Link]

-

Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. ACS Publications. Available at: [Link]

-

Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. Available at: [Link]

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Semantic Scholar. Available at: [Link]

-

N-Benzyl-r-2,c-6-diphenylpiperidines. SSRN. Available at: [Link]

-

4-Benzylpiperidine. Wikipedia. Available at: [Link]

- Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents.

- Method for synthesizing N-benzyl-4-methyl-3-piperidone. Google Patents.

-

N -Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evaluation of Biological Activities. SSRN. Available at: [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. University of Pisa. Available at: [Link]

-

Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. Available at: [Link]

-

1-Benzyl-4-methylpiperidine. PubChem. Available at: [Link]

-

Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

-

1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. Available at: [Link]

-

Structure of N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Available at: [Link]

-

1-Benzyl-4-methyl-3-(methylamino)piperidine. ChemBK. Available at: [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. keyorganics.net [keyorganics.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. High-affinity small-molecule inhibitors of the menin-mixed lineage leukemia (MLL) interaction closely mimic a natural protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

Molecular Architecture and Synthetic Utility of 1-Benzyl-2,2-dimethyl-4-methylenepiperidine: A Comprehensive Technical Guide

Introduction & Strategic Utility

In the landscape of modern drug discovery, the piperidine ring remains one of the most ubiquitous heterocyclic scaffolds. However, unsubstituted piperidines frequently suffer from metabolic liabilities, such as rapid oxidation by cytochrome P450 enzymes, and off-target pharmacological promiscuity. To circumvent these issues, medicinal chemists increasingly rely on sterically encumbered, highly substituted piperidine derivatives.

1-Benzyl-2,2-dimethyl-4-methylenepiperidine (CAS: 2830401-07-3) is a highly specialized building block that addresses these challenges through a precise molecular architecture[1]. Its structure is defined by three strategic pillars:

-

The N-Benzyl Motif (N1): Serves as a robust, lipophilic protecting group. It withstands harsh basic conditions during upstream synthesis and acts as a lipophilic anchor, facilitating phase separations and chromatographic purifications[2].

-

The Gem-Dimethyl Group (C2): Introduces significant steric bulk adjacent to the nitrogen. Through the Thorpe-Ingold (geminal-dialkyl) effect, this substitution restricts the conformational flexibility of the piperidine ring, locking it into a rigid chair conformation. This steric shielding also reduces the nucleophilicity of the nitrogen atom, preventing unwanted N-oxidation or alkylation side-reactions[3].

-

The Exocyclic Methylene (C4): An electron-rich alkene that serves as the primary reactive handle. It is primed for highly stereoselective transformations, such as epoxidation, hydroboration, or [3+2] cycloadditions, which are critical in synthesizing complex spiro-heterocycles and antifungal agents[4].

Physicochemical Profile

To facilitate process design and analytical tracking, the foundational physicochemical properties of the target compound are summarized below.

Table 1: Quantitative Data & Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-Benzyl-2,2-dimethyl-4-methylenepiperidine |

| CAS Registry Number | 2830401-07-3 |

| Molecular Formula | C15H21N |

| Molecular Weight | 215.34 g/mol |

| Precursor Mass [M+H]+ | 218.3 m/z (1-benzyl-2,2-dimethylpiperidin-4-one) |

| Target Mass [M+H]+ | 216.3 m/z |

| Appearance | Colorless to pale yellow oil (as a free base) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF, and Methanol |

Note: Commercial availability of this specific building block significantly accelerates hit-to-lead optimization timelines in pharmaceutical pipelines[5].

Synthetic Methodology: The Wittig Olefination Protocol

The most robust method for synthesizing 4-methylenepiperidines is the Wittig olefination of the corresponding N-protected 4-piperidone[4]. The following protocol details the conversion of 1-benzyl-2,2-dimethylpiperidin-4-one to the target alkene.

Expertise & Causality in Experimental Design

Sterically hindered ketones (due to the C2 gem-dimethyl group) are prone to enolization rather than nucleophilic addition when treated with standard bases. Therefore, Potassium tert-butoxide (t-BuOK) is selected. Its immense steric bulk prevents it from acting as a nucleophile, ensuring it functions strictly as a base to deprotonate the phosphonium salt. Anhydrous Tetrahydrofuran (THF) is utilized to stabilize the highly reactive ylide intermediate.

Step-by-Step Self-Validating Protocol

Step 1: Ylide Generation

-

Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (10 mL/g of substrate) in an oven-dried flask under a strict nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add t-BuOK (1.2 equivalents) portion-wise over 15 minutes.

-

Causality: Portion-wise addition controls the exothermic deprotonation, preventing localized heating that could degrade the ylide.

-

Self-Validation Checkpoint: The reaction mixture will transition from a milky white suspension to a vibrant, homogeneous yellow solution. This visual cue confirms the successful formation of the active methylenetriphenylphosphorane ylide.

-

Step 2: Olefination 4. Dissolve 1-benzyl-2,2-dimethylpiperidin-4-one (1.0 equivalent) in a minimal volume of anhydrous THF. 5. Add the ketone solution dropwise to the ylide at 0 °C.

-

Causality: Dropwise addition controls the thermal profile of the [2+2] cycloaddition (oxaphosphetane formation) and its subsequent cycloreversion into the alkene and triphenylphosphine oxide.

-

Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete when the precursor mass ([M+H]+ 218.3) is entirely consumed and the target mass ([M+H]+ 216.3) becomes the dominant peak.

-

Step 3: Workup & Isolation 7. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: The mildly acidic quench protonates any unreacted ylide, safely destroying it and preventing side reactions during solvent evaporation.

-

Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure 1-benzyl-2,2-dimethyl-4-methylenepiperidine.

Downstream Functionalization & Workflow

The exocyclic double bond of the synthesized piperidine is a highly versatile synthetic handle. Two of the most critical downstream transformations in drug development include:

-

Spiro-Epoxidation: Treatment of the alkene with m-CPBA (meta-chloroperoxybenzoic acid) yields a spiro-oxirane. The C2 gem-dimethyl group heavily influences the facial selectivity of the peracid approach, often yielding a single diastereomer. These spiro-epoxides are direct precursors to advanced triazole antifungal agents[4].

-

N-Debenzylation (Hydrogenolysis): The N-benzyl group can be cleanly removed using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This liberates the secondary amine (2,2-dimethyl-4-methylenepiperidine), allowing for subsequent amide coupling or reductive amination to append the piperidine core to larger drug scaffolds.

Fig 1: Synthetic workflow and downstream functionalization of the target piperidine compound.

Analytical Characterization Standards

To ensure the highest scientific integrity, the isolated 1-benzyl-2,2-dimethyl-4-methylenepiperidine must be validated against the following analytical standards:

-

¹H NMR (CDCl₃, 400 MHz): The defining feature of the successful Wittig olefination is the appearance of the exocyclic methylene protons, which typically resonate as a multiplet or two closely spaced singlets around δ 4.60 – 4.75 ppm (2H). The benzylic -CH₂- protons will appear as a sharp singlet near δ 3.50 ppm (2H), and the C2 gem-dimethyl protons will present as a distinct, highly integrated singlet around δ 1.10 – 1.20 ppm (6H).

-

Infrared Spectroscopy (IR): The complete disappearance of the strong carbonyl (C=O) stretching frequency at ~1710 cm⁻¹ (from the precursor) and the emergence of a weak C=C stretch at ~1650 cm⁻¹ validates the transformation.

-

LC-MS (ESI+): A dominant molecular ion peak at m/z 216.3 [M+H]+ confirms the molecular weight of the target compound.

References

1.[1] Title: 1-benzyl-2,2-dimethyl-4-methylene-piperidine - Key Organics. Source: keyorganics.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZx99FsWqs9UzEXUsLIrGziGHQ0gCrPy5s-XuQ4zapkVvJ-6mb7ajv15kOOvWtksTO5lgaxpS8HotX2VWUe0xl270l_PDN4rEUR29vQpGuIoSQSw5Re3PY7OG4GAQFRYOur9vMt2qQLQZ0LL0AunhypSqb6DiwBeBjcP8BVHM0tlALpx4vcH26bIGwchDqZ_A8UvxSdFDkrWVQHCg=] 2.[5] Title: 2830401-07-3 | 1-Benzyl-2,2-dimethyl-4-methylenepiperidine - BLDpharm. Source: bldpharm.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAhrP3IRTp9UssfXL_R90D5X6cboHMl-xUOjJpHjNIUCspDHnW3ELqDPPqnJj6uzykugMb2iLARq_SuyvYwPSy1tVqQKkBhdVi1ZOdueCMJf5tq9h5qEK3AE-vvdhFc5tDRz2NpjwaWGSP2zCDPw==] 3.[4] Title: Technical Support Center: Synthesis of 4-Methylenepiperidine Hydrobromide - Benchchem. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-S6FlQnWIsDXt3XN0nXclppaGK_9HEW6pK1iC7iv6oLcugRDO_PlyYO5ch2Mwxd5gq4FaLRzNAw6PQPzgdPP26wyqsxk3RbS6OvTJYgCV6LfRH_vM838N4R69ZdDlgwofaS5qIA1PLJ6-dZJj8wOxatrzwFzeaZvctEmf6Q7N_B1HweJl53u2N2eml7mEZveZo-nL5Zc8NK_jNkWGNbRAs2jRcb4=] 4.[2] Title: Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - MDPI. Source: mdpi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP29pKsHtp98v6q6Lbfi3QaYgDJG4nI2u7m8L3S1FzmwPWR3RRaXauASu29A9RAJdQAXA8Yzj-inxR7pAXiXXGBLio6jSZA8d1GYkzihKnfdF7nuaIJEt_gGYcO865tnrw8uj6] 5.[3] Title: 858264-10-5 | 2,2-Dimethylpiperidin-4-one - ChemScene. Source: chemscene.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAsugDb0uiWu3a78BOo7grb8RDvKCGBdY7BEjD7pKaxfqAXsYxpJymtUWhrDyRSV0Up_g6lUgp3yx03PvAwGMYYKoAIqeFKUoOXsfwp6ZV-OmxI5gzMmO1MunMWmxXZJe70UK0NP2qm7Pv8JMs]

Sources

literature review on substituted piperidine derivatives

Executive Summary: The Privileged Scaffold

The piperidine ring (azacyclohexane) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 clinically trial-ready compounds and a vast plurality of FDA-approved drugs including Fentanyl (analgesic), Donepezil (Alzheimer’s), and Methylphenidate (ADHD).

Its dominance stems from three physicochemical pillars:

-

Conformational Flexibility: The ability to adopt defined chair/boat conformations allows for induced-fit binding in GPCRs and enzymatic pockets.

-

pKa Tunability: The secondary amine (pKa ~11.2) is easily modulated via N-substitution or adjacent electron-withdrawing groups (EWGs) to optimize oral bioavailability and blood-brain barrier (BBB) penetration.

-

Vectorial Functionalization: The ring offers multiple vectors (C2, C3, C4) for substituent attachment, enabling precise probing of 3D chemical space.

This guide synthesizes the critical synthetic methodologies and structure-activity relationships (SAR) required to master this scaffold.

Structural Architectures & Physicochemical Properties[1][2][3]

Conformational Analysis

Unlike pyrrolidine (flat envelope), piperidine exists predominantly in a chair conformation . Substituents at C2, C3, and C4 prefer the equatorial position to minimize 1,3-diaxial interactions (A-value minimization). However, "axial-rich" conformations are often required for bioactivity (e.g., NK1 antagonists).

-

Critical Insight: Introduction of a fluorine atom at C3 or C4 is a standard strategy to lower the basicity of the nitrogen (reducing hERG channel toxicity) while locking conformation via the gauche effect.

The Fluorine Effect (pKa Modulation)

A common failure mode in piperidine drug design is phospholipidosis caused by high lipophilicity and basicity.

-

Standard Piperidine pKa: ~11.0

-

3-Fluoro-piperidine pKa: ~8.4

-

3,3-Difluoro-piperidine pKa: ~6.5

Causality: The electron-withdrawing fluorine inductively stabilizes the lone pair, reducing proton affinity. This allows the drug to exist as a free base at physiological pH (7.4), improving membrane permeability.

Synthetic Methodologies

We categorize synthesis into three primary logic flows: Ring Construction , Ring Reduction , and Functionalization .

Synthesis Workflow Visualization

Caption: Decision tree for piperidine synthesis. Path B (Reductive Amination) is preferred for complex N-substitutions, while Path A is scalable for simple scaffolds.

Experimental Protocol: The "Self-Validating" Reductive Amination

Context: The most robust method to install the piperidine ring or functionalize the piperidine nitrogen is Reductive Amination .

The Challenge: Using Sodium Borohydride (

Protocol: Synthesis of N-Benzyl-4-Piperidone Derivative

Reagents:

-

Substituted Piperidine (Secondary Amine)[3]

-

Benzaldehyde derivative (1.1 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv)[1] -

Acetic Acid (catalytic, optional)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

-

Imine Formation (The Equilibrium Step):

-

Dissolve the amine and aldehyde in anhydrous DCM under

atmosphere. -

Causality: DCM is a non-protic solvent that solubilizes the organic reactants but does not participate in hydrogen bonding, driving the equilibrium toward the iminium species.

-

Validation: Stir for 30-60 mins. Spot on TLC. You should see the disappearance of the aldehyde spot and the appearance of a new, often less polar imine spot.

-

-

Selective Reduction (The Kinetic Step):

-

Add

in one portion. -

Expert Insight:

is sterically bulky and electron-deficient compared to -

Stir: 4–16 hours at room temperature.

-

-

Quench and Workup (The pH Switch):

-

Quench with saturated aqueous

. -

Self-Validating Check: The evolution of gas (

) confirms the neutralization of acetic acid/boron species. -

Extract with DCM (3x).

-

Wash organic layer with brine, dry over

.

-

-

Purification:

-

Flash column chromatography.

-

Note: Piperidines often streak on silica due to interaction with acidic silanols. Add 1% Triethylamine (

) to your eluent to sharpen the peaks.

-

Therapeutic Landscape & SAR: The Opioid Case Study

The 4-substituted piperidine is the core of the Fentanyl class of opioids (4-anilidopiperidines). Small structural changes here drastically alter receptor affinity (

SAR Data: 4-Substituted Piperidine Opioids

The following table synthesizes binding affinity (

| Compound | N-Substituent (R1) | 4-Substituent (R2) | Mu ( | Potency (vs Morphine) | Notes |

| Morphine | - | - | 6.3 | 1x | Natural Standard |

| Meperidine | Methyl | Phenyl ester | ~500 | 0.1x | First synthetic phenylpiperidine |

| Fentanyl | Phenethyl | N-phenyl-propanamide | 1.2 | 100x | Lipophilicity drives BBB crossing |

| Carfentanil | Phenethyl | Methyl ester analog | 0.024 | 10,000x | Extreme potency due to fit |

| Analog 4 | Propyl-phenyl | Anilido | 0.29 | High | Extension of side chain maintains affinity |

Data Source: Synthesis and evaluation of 4-substituted piperidines (NIH/PubMed) [1].

Receptor Interaction Visualization

Caption: SAR of Fentanyl-class ligands. The protonated nitrogen anchors the molecule to Aspartate-147, while the lipophilic tails engage in Pi-stacking.

References

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Source: PubMed / NIH URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Int.[2][4][5] Journal of Molecular Sciences URL:[Link]

-

Reductive Amination: A Practical Guide. Source: Master Organic Chemistry URL:[Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Source: MDPI Molecules URL:[Link]

-

Piperidine-containing drugs and recently studied analogs. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Mechanistic Pharmacology of Benzylpiperidine Scaffolds: From Cholinergic Modulation to Sigma-1 Agonism

[1]

Executive Summary

The benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore of Donepezil , the gold-standard acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease.[1] Unlike simple competitive inhibitors, benzylpiperidine derivatives exhibit a unique dual-binding mechanism , spanning the enzymatic gorge of AChE to interact simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

This technical guide dissects the molecular pharmacology of N-benzylpiperidine compounds. It distinguishes them from their stimulant structural isomers (e.g., 2-benzylpiperidine), details the thermodynamics of their bivalent binding, and explores their secondary neuroprotective activity via Sigma-1 receptor (

Structural Pharmacology & Scaffold Classification[1]

To ensure precision in drug design, researchers must distinguish between the two primary benzylpiperidine subclasses, which possess divergent pharmacological profiles.

| Feature | N-Benzylpiperidine (e.g., Donepezil) | 2-Benzylpiperidine (e.g., Methylphenidate analogs) |

| Structure | Benzyl group attached to the piperidine Nitrogen .[2][3] | Benzyl group attached to the piperidine C2 Carbon . |

| Primary Target | Acetylcholinesterase (AChE) | Monoamine Transporters (DAT/NET) |

| Mechanism | Dual-site reversible inhibition (CAS & PAS).[2] | Reuptake inhibition (DRI/NRI).[2] |

| Clinical Use | Nootropic / Anti-dementia.[2] | Stimulant / ADHD (Research Chemicals).[2] |

Note: This guide focuses exclusively on the N-benzylpiperidine class due to its clinical significance in neurodegenerative therapy.[2]

Primary Mechanism: Dual-Binding AChE Inhibition[1]

The efficacy of N-benzylpiperidines stems from their ability to occupy the entire active gorge of the AChE enzyme, which is approximately 20 Å deep.

2.1 The Gorge Topology

-

Catalytic Anionic Site (CAS): Located at the bottom of the gorge. Contains the catalytic triad (Ser203, His447, Glu334) and the anionic subsite (Trp86).

-

Peripheral Anionic Site (PAS): Located at the gorge entrance.[4] Critical for transient substrate capture and amyloid-

aggregation.[2]

2.2 Molecular Dynamics of Binding

Crystallographic studies (e.g., PDB 1EVE) reveal a specific orientation for Donepezil-like compounds:

-

CAS Interaction: The benzyl moiety penetrates deep into the gorge, forming

- -

PAS Interaction: The dimethoxyindanone (or equivalent aryl group) stacks against Trp286 (Trp279 in Torpedo) at the gorge entrance.

-

Linker Dynamics: The piperidine ring acts as a rigid spacer, while the charged nitrogen forms a cation-

interaction with Phe337 , stabilizing the complex.

2.3 Kinetic Profile

-

Type: Reversible, Mixed-Type Inhibition (Non-competitive predominant).[2]

-

Thermodynamics: The dual-site binding results in high entropy displacement (water molecules ejected from the gorge) and high enthalpy gain (

-stacking), leading to nanomolar affinity (

Figure 1: Mechanism of Dual-Site Binding in Acetylcholinesterase.[2] The inhibitor spans the gorge, interacting simultaneously with Trp286 (PAS) and Trp86 (CAS).

Secondary Mechanism: Sigma-1 Receptor Agonism[1]

Beyond cholinergic modulation, N-benzylpiperidines often exhibit nanomolar affinity for the Sigma-1 receptor (

-

Mechanism: Agonism of

R promotes its dissociation from BiP (Binding immunoglobulin protein), allowing -

Therapeutic Value: This activity provides neuroprotection against glutamate excitotoxicity and oxidative stress, offering a disease-modifying potential distinct from symptomatic AChE inhibition.[2][5]

Experimental Validation Protocols

To validate the mechanism of novel benzylpiperidine derivatives, the following self-validating protocols are recommended.

Protocol A: Ellman’s Assay (AChE Inhibition)

Standard for determining IC

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[2]

-

Enzyme: Human recombinant AChE (hAChE) or Electrophorus electricus AChE (eeAChE).[2]

Workflow:

-

Preparation: Dissolve test compounds in DMSO (final concentration <1%).

-

Pre-incubation: Mix Enzyme + Buffer + Test Compound. Incubate at 25°C for 10 mins. (Allows equilibrium binding).[2]

-

Initiation: Add DTNB and ATChI simultaneously.

-

Measurement: Monitor absorbance at 412 nm for 5–10 mins (kinetic mode). The yellow anion (TNB

) formation rate is proportional to enzyme activity.[2] -

Validation: Use Donepezil as a positive control (Expected IC

nM for eeAChE).

Figure 2: Ellman's Assay Workflow. Kinetic monitoring of thiocholine production via DTNB reaction.

Protocol B: Sigma-1 Receptor Binding Assay

Validates secondary target affinity.[2]

-

Membrane Prep: Prepare membranes from Guinea pig brain or liver (high

R density).[2] -

Radioligand: Use [3H]-(+)-pentazocine (highly selective

agonist).[2][6] -

Non-Specific Binding: Define using 10

M Haloperidol . -

Incubation: 120 mins at 37°C.

-

Separation: Rapid filtration through glass fiber filters (GF/B) pre-soaked in polyethyleneimine (PEI).[2]

-

Analysis: Liquid scintillation counting. Calculate

using the Cheng-Prusoff equation.[2]

Quantitative Data Summary

The table below summarizes typical potency ranges for N-benzylpiperidine derivatives, highlighting the impact of structural modifications.

| Compound Class | Substituent (Benzyl Ring) | hAChE IC | Selectivity (AChE/BuChE) | |

| Donepezil (Ref) | Unsubstituted | 12 - 20 | 14 | > 1000-fold |

| F-Analog | 2-Fluoro | 15 - 25 | 10 | High |

| MeO-Analog | 4-Methoxy | 30 - 50 | 120 | Moderate |

| Linker Variant | Amide Linker | > 100 | < 10 | Low (Sigma Selective) |

Data Interpretation: Small, electron-withdrawing groups (e.g., Fluorine) on the benzyl ring often maintain or enhance AChE affinity due to electrostatic interactions in the CAS, while bulky groups may disrupt the tight fit in the gorge.

Drug Development Implications[3][4][7][8]

For researchers optimizing this scaffold:

-

Linker Length: The distance between the benzyl nitrogen and the PAS-binding moiety is critical. A linker of 2-3 carbons (or equivalent rigid length) is optimal to span the gorge.[2]

-

Nitrogen Basicity: The piperidine nitrogen must be protonated at physiological pH to form the cation-

interaction with Phe337. -

Multi-Target Design: Modifying the PAS-binding end (e.g., replacing indanone with ferulic acid) can introduce antioxidant properties without compromising AChE inhibition, creating "Multi-Target Directed Ligands" (MTDLs).

References

-

Cryo-structure of AChE-Donepezil Complex: Kryger, G., et al. (1999).[2] Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure.

-

Ellman's Assay Methodology: Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

-

Sigma-1 Receptor Interaction: Maurice, T., et al. (2006).[2] The interaction of donepezil with sigma-1 receptors in the mouse brain. Neuroscience.

-

Structure-Activity Relationships: Sugimoto, H., et al. (2000).[2] Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry.

-

Review of Benzylpiperidine Scaffolds: BenchChem Technical Guide. The Pharmacological Landscape of Benzylpiperidines.

Sources

- 1. ivypanda.com [ivypanda.com]

- 2. (R)-donepezil | C24H29NO3 | CID 1150567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1-Benzyl-2,2-dimethyl-4-methylenepiperidine in Advanced Organic Synthesis and Drug Discovery

Introduction & Structural Rationale

In modern medicinal chemistry, the transition from "flat" sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is a proven strategy for improving the clinical success rate of drug candidates. 1-Benzyl-2,2-dimethyl-4-methylenepiperidine (CAS: 2830401-07-3) is a highly specialized, multifunctional building block designed specifically to address the metabolic and conformational challenges associated with traditional piperidine scaffolds.

This molecule integrates three strategic functional handles, each serving a distinct mechanistic purpose in drug design and synthesis:

-

The 2,2-gem-Dimethyl Group : The introduction of gem-dimethyl groups adjacent to the basic nitrogen leverages the [1]. Causally, this steric bulk shields the nitrogen lone pair, significantly reducing susceptibility to Cytochrome P450-mediated N-dealkylation and N-oxidation. Furthermore, it restricts the conformational flexibility of the piperidine ring via the Thorpe-Ingold effect, locking the ring into a bioactive chair conformation that enhances target binding entropy [2].

-

The Exocyclic 4-Methylene : Unlike endocyclic alkenes, an exocyclic methylene provides a versatile orthogonal handle for sp3-carbon functionalization. It is geometrically primed for the construction of highly sought-after spirocyclic architectures (e.g., oxaspiro[1]octanes), which act as rigid bioisosteres with excellent pharmacokinetic profiles [3].

-

The N-Benzyl Protecting Group : A robust protecting group that maintains the basicity of the amine during harsh electrophilic or oxidative alkene functionalizations, yet can be cleanly removed via late-stage catalytic hydrogenolysis.

Fig 1. Strategic structural rationale of 1-Benzyl-2,2-dimethyl-4-methylenepiperidine.

Key Synthetic Workflows & Protocols

Workflow A: Chemoselective Epoxidation to Spiro-Oxiranes

Mechanistic Causality : Epoxidation of the exocyclic double bond yields a 1-oxa-spiro[1]octane derivative, a powerful electrophile for synthesizing 4-amino-4-hydroxymethyl piperidines [4]. A critical challenge here is the competing N-oxidation of the tertiary piperidine nitrogen by m-CPBA. To circumvent this, the protocol employs in situ protonation with trifluoroacetic acid (TFA). The protonated amine is deactivated toward oxidation, allowing highly chemoselective epoxidation of the alkene. The 2,2-dimethyl group provides facial steric bias, predominantly directing the epoxidation to the less hindered face.

Fig 2. Chemoselective epoxidation of the exocyclic methylene and nucleophilic ring-opening.

Protocol A: Step-by-Step Epoxidation

-

Preparation : Dissolve 1-Benzyl-2,2-dimethyl-4-methylenepiperidine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Amine Protection : Add trifluoroacetic acid (TFA, 1.1 mmol) dropwise. Stir for 10 minutes at 0 °C to ensure complete protonation of the tertiary amine.

-

Epoxidation : Slowly add m-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.2 mmol) in small portions.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (stain with KMnO4).

-

Workup : Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to destroy excess peroxide. Add saturated aqueous NaHCO3 (15 mL) and stir vigorously for 30 minutes to neutralize the TFA salt and remove m-chlorobenzoic acid.

-

Extraction : Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography to yield the spiro-epoxide.

Workflow B: Anti-Markovnikov Hydroboration-Oxidation

Mechanistic Causality : To access 4-hydroxymethyl piperidine derivatives, hydroboration-oxidation is employed. Because the 2,2-dimethyl group and the N-benzyl group create significant steric bulk, the smaller borane-tetrahydrofuran (BH3·THF) complex is preferred over bulkier reagents (like 9-BBN) to ensure complete conversion and overcome the steric hindrance at the 3,5-axial positions. Oxidation with alkaline hydrogen peroxide cleanly yields the primary alcohol.

Fig 3. Anti-Markovnikov hydroboration-oxidation yielding the primary alcohol.

Protocol B: Step-by-Step Hydroboration

-

Hydroboration : Dissolve the starting alkene (1.0 mmol) in anhydrous THF (8 mL) under argon and cool to 0 °C.

-

Borane Addition : Add BH3·THF (1.0 M in THF, 1.5 mL, 1.5 mmol) dropwise over 10 minutes. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Oxidation : Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (2.0 mL), followed by the slow, dropwise addition of 30% aqueous H2O2 (2.0 mL). Caution: Highly exothermic.

-

Completion : Stir the biphasic mixture at room temperature for 2 hours.

-

Workup : Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 × 15 mL). Wash combined organics with brine, dry (MgSO4), and concentrate.

Workflow C: Late-Stage N-Debenzylation

Mechanistic Causality : Following functionalization of the 4-position, the benzyl group must be removed to allow for further derivatization (e.g., amide coupling with a drug fragment). The steric shielding provided by the 2,2-dimethyl group kinetically slows down standard hydrogenolysis. Therefore, the protocol utilizes Pearlman’s catalyst (Pd(OH)2/C) under slightly elevated hydrogen pressure in the presence of a catalytic amount of acetic acid to activate the catalyst and accelerate cleavage.

Protocol C: Step-by-Step Debenzylation

-

Setup : In a high-pressure hydrogenation flask, dissolve the N-benzyl piperidine derivative (1.0 mmol) in methanol (15 mL).

-

Catalyst Addition : Add glacial acetic acid (0.1 mL) and 20 wt% Pd(OH)2/C (Pearlman's catalyst, 100 mg, ~10% w/w).

-

Hydrogenation : Purge the vessel with argon (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with H2.

-

Reaction : Shake or stir vigorously at room temperature for 12–16 hours.

-

Filtration : Carefully vent the hydrogen gas and purge with argon. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess methanol.

-

Isolation : Concentrate the filtrate. If the free base is desired, partition between DCM and 1M NaOH, extract, dry, and evaporate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and key analytical markers for the described workflows, providing a self-validating reference for bench scientists.

| Transformation | Reagents & Conditions | Typical Yield (%) | Key 1H NMR Analytical Marker (CDCl3) |

| Epoxidation (Workflow A) | TFA, m-CPBA, DCM, 0 °C to RT | 75 - 82% | Disappearance of alkene protons (~4.7 ppm); Appearance of epoxide CH2 doublets (~2.6 ppm). |

| Hydroboration (Workflow B) | 1. BH3·THF; 2. H2O2, NaOH | 80 - 88% | Disappearance of alkene protons; Appearance of primary alcohol -CH2OH doublet (~3.5 ppm). |

| Debenzylation (Workflow C) | Pd(OH)2/C, H2 (50 psi), AcOH, MeOH | 90 - 95% | Complete loss of benzyl -CH2- singlet (~3.6 ppm) and aromatic protons (7.2-7.4 ppm). |

References

-

Researchers finding ways to rapidly access the "magic methyl" effect University of Illinois Urbana-Champaign, Department of Chemistry URL:[Link][1]

-

Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry ResearchGate / Medicinal Chemistry Perspectives URL:[Link] [2]

Sources

experimental applications of substituted piperidines in medicinal chemistry

Advanced Experimental Applications of Substituted Piperidines in Medicinal Chemistry: Late-Stage Functionalization and Pharmacological Profiling

Executive Summary

The piperidine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry. Present in over twenty distinct classes of approved pharmaceuticals—ranging from analgesics to anticancer agents—its conformational flexibility and favorable physicochemical properties make it an ideal vector for target engagement[1]. At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) is predominantly protonated, enabling critical electrostatic and hydrogen-bonding interactions with target proteins, such as the conserved aspartate residues in G-protein-coupled receptors (GPCRs)[2].

However, the unsubstituted piperidine ring frequently presents metabolic liabilities, particularly susceptibility to cytochrome P450 (CYP450)-mediated α-oxidation and subsequent N-dealkylation. To navigate these challenges, the strategic introduction of substituents (e.g., alkyl, fluoro, or trifluoromethyl groups) is employed to modulate basicity, increase lipophilicity, and sterically shield metabolic soft spots. This guide details advanced protocols for the late-stage C(sp³)–H functionalization of piperidines and the subsequent evaluation of their in vitro pharmacological and metabolic profiles.

Application Note I: Late-Stage C(sp³)–H Functionalization of Piperidines

Mechanistic Rationale & Causality Historically, substituted piperidines were synthesized de novo via the exhaustive hydrogenation of substituted pyridines—a process that often requires harsh conditions and yields complex diastereomeric mixtures[1]. Modern drug discovery favors late-stage functionalization (LSF), which allows for the direct, divergent diversification of advanced intermediates without rebuilding the core scaffold.

Visible-light photoredox catalysis has emerged as a highly selective tool for the endo-cyclic α- and γ-functionalization of N-alkyl piperidines[3]. The causality behind this approach lies in the electronic properties of the piperidine nitrogen: the nitrogen lone pair facilitates a single-electron transfer (SET) to an excited-state photocatalyst (e.g., Iridium or Ruthenium complexes). This generates an α-amino radical that is rapidly oxidized to a highly electrophilic iminium ion. This transient intermediate can then be intercepted by various nucleophiles (e.g., Ruppert–Prakash reagent for trifluoromethylation) to forge new C–C bonds under mild, redox-neutral conditions[4].

Fig 1. Photoredox catalytic cycle for the late-stage α-functionalization of N-alkyl piperidines.

Protocol 1: Visible-Light-Mediated α-Trifluoromethylation of N-Alkyl Piperidines

This protocol is a self-validating system: it utilizes an internal standard (1,3,5-trimethoxybenzene) to independently verify reaction conversion via quantitative NMR before destructive purification.

Reagents & Materials:

-

Substrate: N-benzylpiperidine derivative (0.5 mmol)

-

Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.0 mol%)

-

Nucleophile: Trimethyl(trifluoromethyl)silane (TMSCF3, 2.0 equiv)

-

Activator: Potassium fluoride (KF, 2.0 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN, 5.0 mL), degassed via freeze-pump-thaw.

-

Equipment: 34 W Blue LED reactor (λ = 440–450 nm), Schlenk tube.

Step-by-Step Methodology:

-

System Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-benzylpiperidine substrate (0.5 mmol), Ir-photocatalyst (5.6 mg, 1.0 mol%), and KF (58 mg, 1.0 mmol).

-

Atmosphere Exchange: Seal the tube with a rubber septum and evacuate/backfill with ultra-pure Argon three times to remove oxygen, which would otherwise quench the excited-state photocatalyst[3].

-

Reagent Addition: Inject degassed anhydrous MeCN (5.0 mL) followed by TMSCF3 (148 µL, 1.0 mmol) via a gas-tight syringe.

-

Irradiation: Place the reaction vessel in the Blue LED reactor. Stir vigorously at room temperature for 16 hours. A cooling fan must be used to maintain the ambient temperature (~25 °C) and prevent thermal degradation of the iminium intermediate.

-

Validation & QC: Withdraw a 50 µL aliquot, filter through a short silica plug, and spike with 10 µL of a 0.1 M 1,3,5-trimethoxybenzene standard solution. Analyze via ¹H and ¹⁹F NMR to confirm >90% conversion before proceeding to workup.

-

Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the α-trifluoromethylated piperidine.

Application Note II: Pharmacological Profiling & Metabolic Stability

Mechanistic Rationale & Causality Once substituted piperidine analogs are synthesized, their ADME properties must be rigorously profiled. The addition of electron-withdrawing groups (like fluorine) adjacent to the basic nitrogen inductively lowers the amine's pKa. This structural perturbation increases the fraction of unionized drug at physiological pH, thereby enhancing passive membrane permeability and reducing off-target hERG channel liabilities[2]. Furthermore, installing steric bulk (e.g., an α-methyl group) directly impedes the optimal binding geometry required by CYP450 enzymes to abstract the α-proton, effectively shutting down the primary N-dealkylation metabolic pathway and prolonging the in vivo half-life[4].

Fig 2. Iterative optimization workflow integrating late-stage functionalization and ADME profiling.

Protocol 2: High-Throughput Human Liver Microsome (HLM) Stability Assay

This protocol is self-validating: it mandates the concurrent incubation of known high-clearance (Verapamil) and low-clearance (Warfarin) reference standards to verify the metabolic viability of the microsomes and the activity of the NADPH-regenerating system.

Reagents & Materials:

-

Biological Matrix: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein content).

-

Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

-

Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard for LC-MS/MS).

Step-by-Step Methodology:

-

Preparation: Dilute the test piperidine derivative, Verapamil (positive control), and Warfarin (negative control) to a final concentration of 1 µM in the phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

-

Microsome Addition: Add HLM to the reaction mixtures to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plates at 37 °C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (10% of the total reaction volume).

-

Causality Check: CYP450 enzymes are heme-containing monooxygenases that strictly require NADPH as an electron donor; reactions lacking NADPH serve as negative controls to rule out non-CYP-mediated degradation.

-

-

Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

-

Quenching: Immediately dispense the aliquots into 150 µL of the ice-cold Quench Solution. The organic solvent instantly denatures the CYP enzymes, halting metabolism, while the internal standard (Tolbutamide) normalizes downstream ionization variations.

-

Bioanalysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C to pellet precipitated proteins. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (MRM mode).

-

Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the in vitro half-life (T½) and intrinsic clearance (CLint) using the slope of the linear regression.

Quantitative Data Summary: Impact of Piperidine Substitution

The following table summarizes the typical pharmacological and ADME shifts observed when modifying an unsubstituted piperidine lead via the protocols described above[2].

| Piperidine Modification | Target Receptor | Binding Affinity (IC₅₀) | pKa (Calculated) | HLM Half-Life (T½) | Intrinsic Clearance (CLint) |

| Unsubstituted Core | µ-Opioid Receptor | 45.2 nM | 9.6 | 18 min | > 150 µL/min/mg |

| 4-Fluoro Substitution | µ-Opioid Receptor | 12.8 nM | 8.2 | 42 min | 65 µL/min/mg |

| α-Methyl Substitution | µ-Opioid Receptor | 38.5 nM | 9.4 | > 120 min | < 15 µL/min/mg |

| α-Trifluoromethyl | µ-Opioid Receptor | 85.0 nM | 7.1 | > 150 min | < 5 µL/min/mg |

Note: Fluorination at the 4-position generally enhances target engagement via favorable dipole interactions while lowering pKa. α-Methylation dramatically extends half-life by sterically blocking CYP450 N-dealkylation, though bulky groups like α-CF3 may incur a slight penalty to receptor binding affinity due to steric clashes in the binding pocket.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Available at:[Link]

-

Chen, Y., et al. (2022). "Visible-Light-Induced α,γ-C(sp3)–H Difunctionalization of Piperidines." Organic Letters. Available at:[Link]

-

Smith, J. A., et al. (2022). "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." PubMed Central (PMC). Available at:[Link]

Sources

Application Note: Comprehensive Analytical Characterization of Piperidine Derivatives

Abstract

Piperidine rings are ubiquitous pharmacophores, serving as the structural backbone for diverse therapeutics including analgesics (fentanyl), antihistamines (loratadine), and stimulants (methylphenidate).[1][2] Their characterization presents unique analytical challenges: high basicity (

Part 1: Chromatographic Separation Strategies

The Challenge of Basicity

Piperidine nitrogen atoms are protonated at neutral and acidic pH. In standard reversed-phase HPLC on silica-based C18 columns, these protonated amines interact electrostatically with residual silanols (

Protocol A: High-pH UHPLC-MS/MS for Purity Profiling

Objective: Achieve symmetrical peak shapes and maximum sensitivity for achiral piperidine derivatives. Rationale: Operating at high pH (pH > 10) keeps the piperidine in its free-base (uncharged) form, eliminating silanol interactions and increasing hydrophobicity for better retention on C18 columns.

Materials & Methods:

-

Column: Waters XSelect CSH C18 (

mm, 1.7 µm). Note: CSH (Charged Surface Hybrid) technology incorporates a low-level positive surface charge to repel protonated amines. -

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

). -

Mobile Phase B: Acetonitrile (MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Detection: ESI+ MS (Multiple Reaction Monitoring mode).

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Equilibration |

| 1.0 | 5 | Hold |

| 8.0 | 95 | Linear Ramp |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibration |

Critical Insight: If high pH is incompatible with your specific derivative (e.g., ester hydrolysis risk), switch to a chaotropic mobile phase using 0.1% Trifluoroacetic Acid (TFA). The TFA anion forms an ion pair with the piperidinium cation, masking the charge, though this may suppress MS ionization signals [1].

Protocol B: Derivatization for Non-Chromophoric Piperidines

Objective: Enable UV detection for piperidines lacking conjugated systems (e.g., simple 2-methylpiperidine). Method: Pre-column derivatization with Tosyl Chloride (TsCl) .[1]

-

Preparation: Dissolve 10 mg sample in 1 mL Acetonitrile.

-

Reaction: Add 1.5 eq. Tosyl Chloride and 2.0 eq.

. -

Incubation: Heat at 50°C for 30 mins.

-

Quench: Add 100 µL water; filter through 0.2 µm PTFE.

-

Analysis: The resulting sulfonamide absorbs strongly at 254 nm.

Part 2: Structural Elucidation via NMR

Conformational Analysis

Piperidine rings predominantly adopt a chair conformation.[3] The orientation of substituents (Axial vs. Equatorial) governs pharmacological activity.

Protocol C: Determination of Substituent Orientation

Objective: Distinguish between axial and equatorial protons using

-

Axial-Axial (

): Large coupling ( -

Axial-Equatorial (

): Small coupling ( -

Equatorial-Equatorial (

): Small coupling (

Experimental Steps:

-

Solvent: Dissolve 5 mg in

(0.6 mL). Avoid -

Acquisition: Acquire 1D

NMR (600 MHz preferred). -

Analysis: Locate the signal for the proton on the substituted carbon (H-X).

-

Scenario A: If H-X appears as a wide triplet or quartet with splittings > 10 Hz, H-X is Axial (implying the substituent is Equatorial ).

-